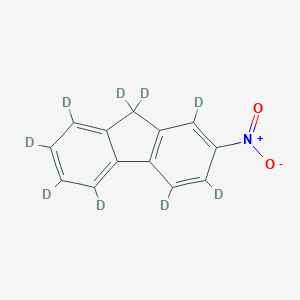
2-Nitrofluorene-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrofluorene-d9 is a deuterated derivative of 2-nitrofluorene, a nitroaromatic compound. The deuterium atoms replace hydrogen atoms in the fluorene structure, making it useful in various scientific applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is C13D9NO2, and it has a molecular weight of 220.2715 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofluorene-d9 typically involves the nitration of fluorene-d9. The process begins with the deuteration of fluorene to obtain fluorene-d9, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the fluorene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product. The deuteration step is crucial and is often carried out using deuterium gas or deuterated solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrofluorene-d9 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Reduction: 2-Aminofluorene-d9
Substitution: Various substituted fluorene derivatives depending on the nucleophile used
Oxidation: Oxidized fluorene derivatives
Applications De Recherche Scientifique
2-Nitrofluorene-d9 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nitroaromatic compounds.
Biology: Employed in metabolic studies to trace the pathways of nitroaromatic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of nitroaromatic drugs.
Industry: Applied in the development of new materials and chemical processes involving nitroaromatic compounds.
Mécanisme D'action
The mechanism of action of 2-Nitrofluorene-d9 involves its interaction with biological molecules and enzymes. The nitro group can undergo reduction to form reactive intermediates, such as hydroxylamines, which can interact with DNA and proteins. These interactions can lead to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in nitroreduction and DNA .
Comparaison Avec Des Composés Similaires
2-Nitrofluorene: The non-deuterated version of 2-Nitrofluorene-d9, used in similar applications but without the isotopic labeling benefits.
1-Nitrofluorene: Another nitrofluorene derivative with the nitro group at a different position, leading to different chemical properties and reactivity.
2-Aminofluorene: The reduced form of 2-Nitrofluorene, used in studies involving aminoaromatic compounds.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium atoms allows for the differentiation of the compound in complex mixtures and provides insights into the kinetic isotope effects .
Propriétés
IUPAC Name |
1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHWECQTFIEIX-MFNUZUOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


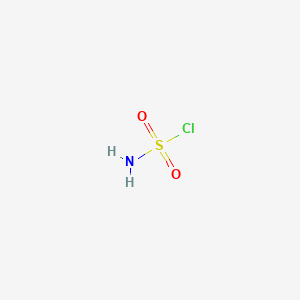
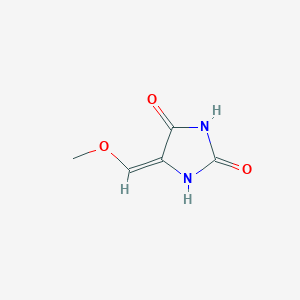




![5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride](/img/structure/B135206.png)
![5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE](/img/structure/B135207.png)

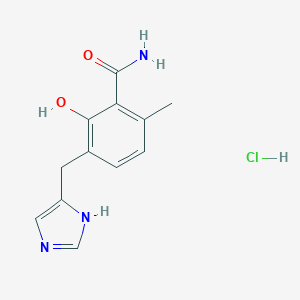
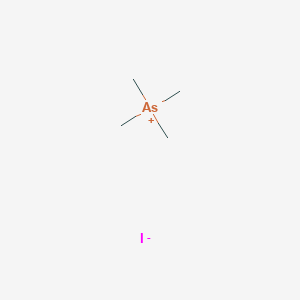
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
